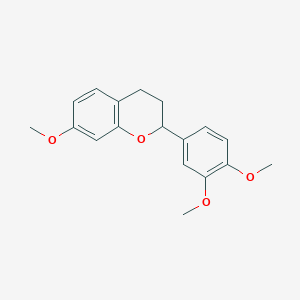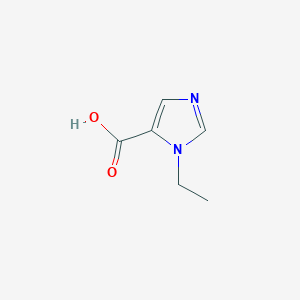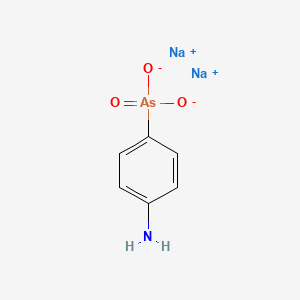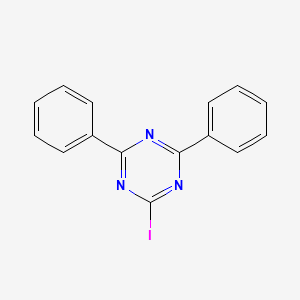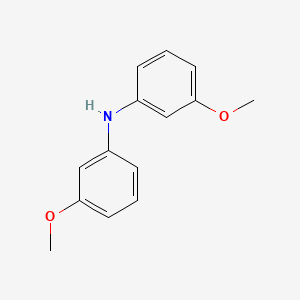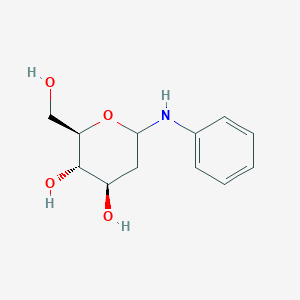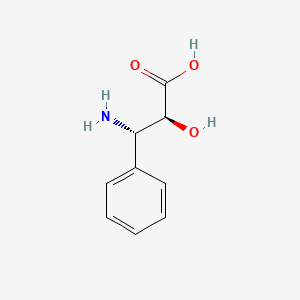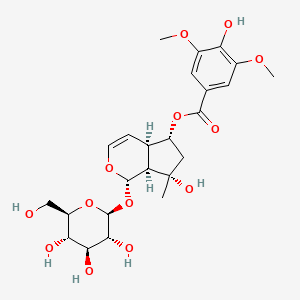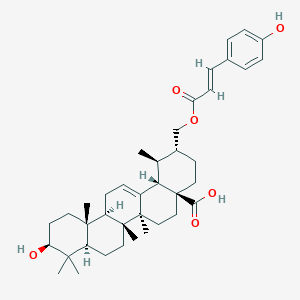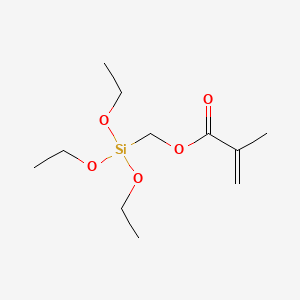
Methacryloxymethyltriethoxysilane
概述
描述
Methacryloxymethyltriethoxysilane is an organosilicon compound with the chemical formula C11H22O5Si . It is a methacrylate-functionalized silane, which means it contains both methacrylate and silane groups. This compound is widely used in the synthesis of hybrid materials due to its ability to form strong bonds with both organic and inorganic substances .
准备方法
Synthetic Routes and Reaction Conditions: Methacryloxymethyltriethoxysilane is typically synthesized through the reaction of methacrylic acid with triethoxysilane. The reaction is catalyzed by a base such as sodium methoxide or potassium hydroxide. The process involves the esterification of methacrylic acid with triethoxysilane, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
化学反应分析
Types of Reactions: Methacryloxymethyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a silica network.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in an aqueous solution with a catalyst such as hydrochloric acid or acetic acid.
Condensation: Often facilitated by heating the reaction mixture or using a catalyst like tetramethylammonium hydroxide.
Major Products:
Hydrolysis: Produces silanol groups.
Condensation: Results in the formation of siloxane bonds and a silica network.
科学研究应用
Methacryloxymethyltriethoxysilane has a wide range of applications in scientific research:
作用机制
Methacryloxymethyltriethoxysilane exerts its effects through the formation of strong covalent bonds between its methacrylate and silane groups. The methacrylate group can undergo polymerization reactions, while the silane group can form siloxane bonds with inorganic substrates. This dual functionality allows it to act as a cross-linking agent, enhancing the mechanical strength and chemical stability of the resulting materials .
相似化合物的比较
Methacryloxypropyltrimethoxysilane: Another methacrylate-functionalized silane with similar properties but different alkoxy groups.
Vinyltriethoxysilane: Contains a vinyl group instead of a methacrylate group, leading to different reactivity and applications.
Uniqueness: Methacryloxymethyltriethoxysilane is unique due to its specific combination of methacrylate and triethoxysilane groups, which provides a balance of reactivity and stability. This makes it particularly suitable for the synthesis of hybrid materials with tailored properties .
属性
IUPAC Name |
triethoxysilylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5Si/c1-6-14-17(15-7-2,16-8-3)9-13-11(12)10(4)5/h4,6-9H2,1-3,5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIAQVMNAXPCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](COC(=O)C(=C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075399 | |
| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-72-0 | |
| Record name | Methacryloyloxymethyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Triethoxysilyl)methyl Methacrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methacryloxymethyltriethoxysilane facilitate the creation of hybrid particles?
A1: this compound (MAPTMS) plays a crucial role in synthesizing hybrid particles by acting as a bridging agent between organic and inorganic components. [] For instance, in the creation of silica/polystyrene clusters, MAPTMS is used to modify the surface of silica particles. [, ] The methacryloxy group of MAPTMS enables covalent bonding with polymer chains, like polystyrene, during polymerization. [] This allows for the controlled growth of polymer nodules on the silica surface, leading to the formation of various shapes like tetrapods, hexapods, and dumbbells. [, ]
Q2: What is the role of this compound in the formation of binary oxides?
A2: MAPTMS serves as a precursor in the synthesis of binary oxides like ZrO2-SiO2 and HfO2-SiO2. [] When combined with metal oxoclusters (e.g., ZrO2(OMc)12), MAPTMS forms an inorganic-organic hybrid material. Upon thermal treatment, this material undergoes structural changes leading to the formation of the desired mixed oxide. [] Interestingly, the presence of oxoclusters was found to catalyze the cleavage of Si-C bonds in MAPTMS during this process. []
Q3: What are the spectroscopic characteristics of this compound?
A3: this compound's structure and reactions have been studied using Infrared spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). [, ] These techniques provide insights into the hydrolysis and condensation processes of MAPTMS, which are crucial for its function in forming hybrid materials and binary oxides. [, ]
Q4: How can the morphology of silica/polystyrene supraparticles be controlled using this compound?
A4: The morphology of silica/polystyrene supraparticles can be tailored by adjusting the reaction conditions during seeded dispersion polymerization using MAPTMS. [] For instance, dumbbell-like or snowman-like structures arise from coalescence of growing polymer nodules at high monomer concentrations, high temperatures, or in pure alcoholic media. [] Conversely, core-shell morphologies or other unique structures can be obtained by lowering the temperature and monomer concentration while introducing water into the alcoholic reaction mixture. []
Q5: What are the limitations of using this compound in material synthesis?
A5: While MAPTMS enables the creation of diverse hybrid materials, it's essential to acknowledge its limitations. Research indicates that materials synthesized using MAPTMS may not be fully polymerized initially. [] A finite number of double bonds can remain unreacted, potentially affecting the final material properties. Understanding and controlling this aspect is crucial for achieving desired material performance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
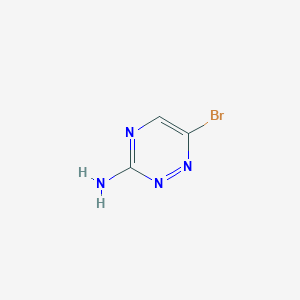
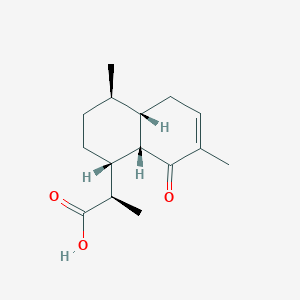

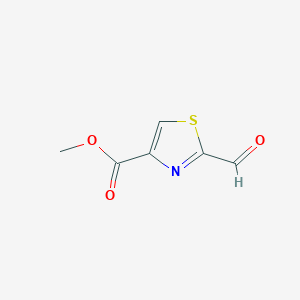
![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)
